molecular formula C21H25NO7 B203313 (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione CAS No. 51804-68-3

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione

Cat. No.: B203313
CAS No.: 51804-68-3
M. Wt: 403.4 g/mol
InChI Key: UMLCCHVXIGOAFZ-BXPSQMFMSA-N
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Description

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a natural product belonging to the plant alkaloids. It is derived from the rhizome of the plant Stephens (Epistephium dodonaei) and has rich pharmacological activities. This compound is a white crystalline solid, insoluble in water, but soluble in organic solvents such as ethanol and chloroform .

Scientific Research Applications

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione has a wide range of scientific research applications, including:

Chemical Reactions Analysis

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo regioselective Baeyer-Villiger oxidation.

    Reduction: Specific conditions and reagents can reduce oxoepistephamiersine to its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, MeNH2, and various oxidizing agents. Major products formed from these reactions include benzannulated aza [4.4.3]propellane and tetrahydrofuran ring systems .

Mechanism of Action

The mechanism by which oxoepistephamiersine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, leading to its observed pharmacological activities. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

Comparison with Similar Compounds

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is unique among similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

  • Dihydrooxoepistephamiersine
  • Epistephamiersine
  • Periglaucine A
  • Periglaucine B
  • Sinomenine

These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .

Properties

IUPAC Name

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3/t14-,18+,19?,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLCCHVXIGOAFZ-BXPSQMFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)CC23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)OC4([C@H](C(=O)C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51804-68-3
Record name Oxoepistephamiersine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051804683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 2
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 3
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 4
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 5
Reactant of Route 5
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Reactant of Route 6
Reactant of Route 6
(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione
Customer
Q & A

Q1: Can you describe the synthetic strategy for producing Oxoepistephamiersine?

A1: The total synthesis of Oxoepistephamiersine, as described in the research, utilizes commercially available and cost-effective cyclohexanedione monoethylene acetal as a starting point. [] Key steps in the synthesis include:

  • Palladium-catalyzed cascade cyclization: This sets the tricyclic carbon framework, crucial for the hasubanan alkaloid structure. []
  • Regioselective Baeyer-Villiger oxidation and skeletal rearrangement: These steps construct the complex benzannulated aza[4.4.3]propellane core of the molecule. []
  • Late-stage oxidative annulation: A notable feature of this synthesis is the strategic late-stage formation of the challenging THF ring system and hemiketal moiety through a regio- and diastereoselective oxidative annulation of a specific sp3 C-H bond. []

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